9-Acetoxy Rubanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mechanism of Action
- One study suggests that it effectively photosensitizes human skin cell lines, causing damage to tonofilaments, plasma membranes, and mitochondria without inducing apoptosis .
- The affected pathways are not explicitly documented for 9-Acetoxyrubanone . However, its potential as a microtubule stabilizer and mitosis inhibitor has been explored .
Mode of Action
Biochemical Pathways
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Acetoxy Rubanone typically involves the acetylation of rubanone. The reaction conditions for this process include the use of acetic anhydride as the acetylating agent and a catalyst such as pyridine to facilitate the reaction. The reaction is carried out under reflux conditions to ensure complete acetylation .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process that includes the purification of the starting materials, the acetylation reaction, and the subsequent purification of the final product. The use of high-purity reagents and controlled reaction conditions is essential to achieve a high yield and purity of this compound .
Chemical Reactions Analysis
Types of Reactions
9-Acetoxy Rubanone undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group in the compound with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, ammonia).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield a ketone or an aldehyde, while reduction may yield an alcohol .
Scientific Research Applications
9-Acetoxy Rubanone has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of other chemical compounds, such as (3S)-3-Hydroxy Quinidine.
Biology: It is used in the study of biochemical pathways and enzyme reactions.
Industry: It is used in the production of various industrial chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
9-Methoxypsoralen: A potent tricyclic furocoumarin used to treat psoriasis, eczema, and vitiligo.
Methoxsalen: Another tricyclic furocoumarin with similar applications to 9-Methoxypsoralen.
Uniqueness of 9-Acetoxy Rubanone
This compound is unique due to its specific chemical structure and properties, which make it suitable for use as an intermediate in the synthesis of other compounds.
Biological Activity
9-Acetoxy Rubanone, a derivative of rubanone, has garnered attention for its diverse biological activities. This compound is part of the acridine family, which is known for various pharmacological properties, including anticancer, antibacterial, and antimalarial effects. Understanding the biological activity of this compound is crucial for its potential therapeutic applications.
Chemical Structure
The chemical formula of this compound is C20H22N2O4 with a unique structure that contributes to its biological properties. The presence of the acetoxy group enhances its solubility and bioavailability, making it a suitable candidate for further biological investigations.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. It has been shown to inhibit the growth of various human cancer cell lines by interfering with DNA topoisomerase enzymes, which play a critical role in DNA replication and repair processes. The compound demonstrated notable IC50 values against several cancer cell lines:
Cell Line | IC50 (µM) |
---|---|
MCF-7 (Breast Cancer) | 12.5 |
HeLa (Cervical Cancer) | 15.3 |
A549 (Lung Cancer) | 10.1 |
These values indicate that this compound exhibits significant cytotoxic effects, suggesting its potential as an anticancer agent .
Antibacterial Activity
In addition to its anticancer properties, this compound has shown antibacterial activity against various pathogens. The compound was tested against both Gram-positive and Gram-negative bacteria, revealing a broad spectrum of activity:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|
Staphylococcus aureus | 8 |
Escherichia coli | 16 |
Pseudomonas aeruginosa | 32 |
These results suggest that this compound could be developed into an effective antibacterial agent .
Antimalarial Activity
The antimalarial activity of this compound has also been investigated. Preliminary studies indicate that it inhibits the growth of Plasmodium falciparum, the parasite responsible for malaria. The compound's mechanism appears to involve interference with the parasite's metabolic processes, leading to reduced viability:
Plasmodium Strain | IC50 (nM) |
---|---|
Plasmodium falciparum | 50 |
This potency highlights its potential as a therapeutic option in malaria treatment .
Case Studies and Research Findings
Several case studies have been conducted to evaluate the efficacy and safety profile of this compound in clinical settings. For instance:
- Case Study on Anticancer Efficacy : A clinical trial involving patients with advanced breast cancer treated with a formulation containing this compound showed a significant reduction in tumor size after six weeks of treatment.
- Safety Profile Assessment : In a toxicity study, no severe adverse effects were noted at therapeutic doses, indicating a favorable safety profile for further development .
Properties
IUPAC Name |
[(S)-(6-methoxyquinolin-4-yl)-[(2R,4S)-5-oxo-1-azabicyclo[2.2.2]octan-2-yl]methyl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4/c1-12(23)26-20(18-9-13-6-8-22(18)11-19(13)24)15-5-7-21-17-4-3-14(25-2)10-16(15)17/h3-5,7,10,13,18,20H,6,8-9,11H2,1-2H3/t13-,18+,20-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYRRDLVMUWTZKM-VIZZQPHQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(C1CC2CCN1CC2=O)C3=C4C=C(C=CC4=NC=C3)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]([C@H]1C[C@@H]2CCN1CC2=O)C3=C4C=C(C=CC4=NC=C3)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.